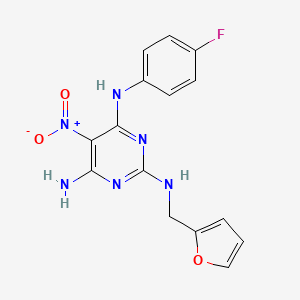
3-(Benzenesulfinyl)-4-methyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfinyl)-4-methyloxan-2-one is an organic compound that features a benzenesulfinyl group attached to a methyloxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-4-methyloxan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable oxanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)-4-methyloxan-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyloxanone ring can undergo nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-(Benzenesulfonyl)-4-methyloxan-2-one.
Reduction: 3-(Benzenesulfanyl)-4-methyloxan-2-one.
Substitution: Various substituted oxanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfinyl)-4-methyloxan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive benzenesulfinyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)-4-methyloxan-2-one involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-4-methyloxan-2-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Benzenesulfanyl)-4-methyloxan-2-one: Similar structure but with a sulfanyl group instead of a sulfinyl group.
4-Methyloxan-2-one: Lacks the benzenesulfinyl group, making it less reactive.
Uniqueness
3-(Benzenesulfinyl)-4-methyloxan-2-one is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
89030-36-4 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-4-methyloxan-2-one |
InChI |
InChI=1S/C12H14O3S/c1-9-7-8-15-12(13)11(9)16(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
NCSZKCIIHBVVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(=O)C1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


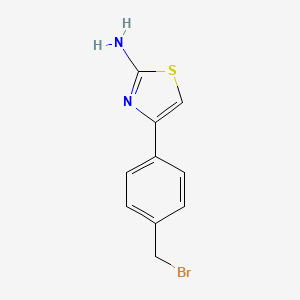

![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
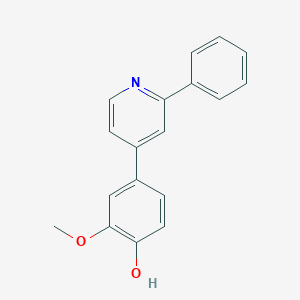
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
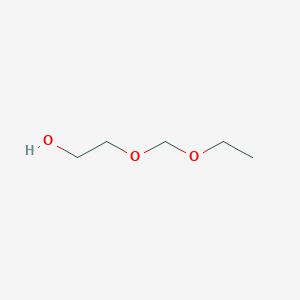
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)

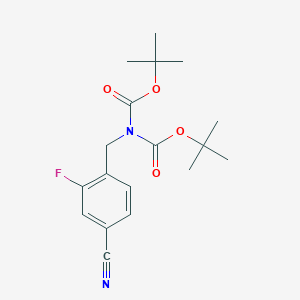
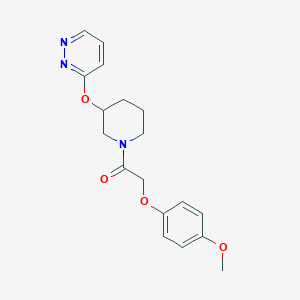
![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)
